N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2548978-23-8
Cat. No.: VC11831659
Molecular Formula: C18H19F3N4O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548978-23-8 |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | [3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C18H19F3N4O/c1-24(16-14(18(19,20)21)7-4-10-23-16)13-6-5-11-25(12-13)17(26)15-8-2-3-9-22-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |
| Standard InChI Key | BENOAZRGIXTWDD-UHFFFAOYSA-N |
| SMILES | CN(C1CCCN(C1)C(=O)C2=CC=CC=N2)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | CN(C1CCCN(C1)C(=O)C2=CC=CC=N2)C3=C(C=CC=N3)C(F)(F)F |
Introduction
N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a molecular weight of approximately 348.32 g/mol, although some sources report it as 364.4 g/mol, which may be due to variations in the compound's structure or measurement methods . This compound features a piperidine ring, a pyridine moiety, and a trifluoromethyl group, contributing to its unique chemical properties and potential biological activities.
Biological Activity and Potential Applications
Preliminary studies indicate that N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in inflammatory pathways. Compounds with similar structures have shown potential in influencing signaling pathways associated with cancer and autoimmune diseases, suggesting therapeutic applications in these areas.
| Biological Activity | Potential Applications |
|---|---|
| Kinase Inhibition | Inflammatory diseases, cancer, autoimmune diseases |
| Signaling Pathway Influence | Cancer and autoimmune disease treatment |
Comparison with Similar Compounds
Several compounds share structural similarities with N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine. For example:
-
1-(Pyridin-2-carbonyl)piperidine: Lacks the trifluoromethyl group and is primarily used as an intermediate.
-
N,N-Dimethyl-piperidinyl-pyrimidine: Contains a pyrimidine instead of pyridine, resulting in a different biological activity profile.
-
3-Amino-thieno[2,3-b]pyridine: Exhibits kinase inhibition but has a different heterocyclic structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume